![molecular formula C10H16ClNS B2814849 N-甲基-1-[2-(甲硫基甲基)苯基]甲胺;盐酸 CAS No. 2580214-93-1](/img/structure/B2814849.png)

N-甲基-1-[2-(甲硫基甲基)苯基]甲胺;盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methylmethanimine is a reactive molecular substance containing a methyl group attached to an imine . It can be written as CH3N=CH2 . On a timescale of minutes, it self reacts to form the trimer trimethyl 1,3,5-triazinane .

Synthesis Analysis

N-Methylmethanimine can be produced in two steps from dimethylamine, by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, and then treating with potassium tert-butoxide at 90°C . It can also be formed directly by thermal decomposition .Molecular Structure Analysis

The N-Methylmethanimine molecule has Cs symmetry . The bond length for C=N is 1.279 Å, and for the N-C bond, it is 1.458 Å . The ∠ C=N-C is 116.6° .Chemical Reactions Analysis

When heated to 535°, N-methylmethanimine decomposes to hydrogen cyanide (HCN) and methane (CH4) . Between 400 and 550°C, the cyclic amine, aziridine decomposes to a mixture of N-methylmethanimine and ethylideneimine .科学研究应用

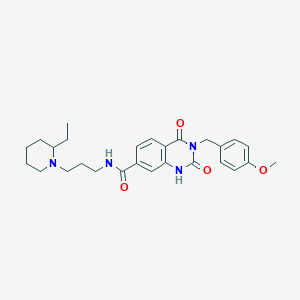

芳香伯胺直接N-单甲基化

冯李等人的研究(2012)展示了一种通用且高效的方法,用于芳香伯胺的直接N-单甲基化,包括芳基胺、芳基磺酰胺和氨基唑,使用甲醇作为甲基化剂。这种方法环境友好,并提供优异的选择性,展示了N-甲基-1-[2-(甲硫基甲基)苯基]甲胺;盐酸盐在复杂有机化合物合成中的潜在应用Li et al., 2012。

α-溴苯基乙酸衍生物的合成

K. Ogura 等人(1975)探索了1-甲基硫代-1-(甲硫基)-2-苯乙烯和类似化合物与溴反应生成α-溴苯基乙酸衍生物。这项研究说明了硫化物化合物在合成药理相关中间体方面的多功能性,进一步突出了N-甲基-1-[2-(甲硫基甲基)苯基]甲胺;盐酸盐在有机合成中的效用Ogura et al., 1975。

有机合成中的催化反应

在催化领域,Koushik Ghosh 等人(2016)展示了甲基苯基亚砜(MPS)在钌催化的烯烃连接的苯甲酸衍生物的分子内氢芳基化的应用。这项研究展示了硫化物衍生物在促进复杂的催化反应中的应用,这些反应生成二氢苯并呋喃和吲哚啉,以及其他化合物Ghosh et al., 2016。

抗抑郁药的新型工业合成

Krisztina Vukics 等人(2002)报道了一种改进的舍曲林盐酸盐(一种有效的抗抑郁药)的工业合成方法。此方法使用与目标化合物相关的中间体,展示了其在制药生产过程中的重要性,特别是对于制造对纯度要求高的药物Vukics et al., 2002。

缓蚀研究

席夫碱的研究,包括H. Heydari 等人的研究(2018),展示了N-甲基-1-[2-(甲硫基甲基)苯基]甲胺的潜力;盐酸盐衍生物在缓蚀中。这些研究揭示了分子结构的改性,例如引入O-甲基和硝基取代基,如何影响缓蚀剂的有效性,突出了该化合物在材料科学中的应用Heydari et al., 2018。

作用机制

Target of Action

The primary target of N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .

Mode of Action

It is believed to interact with its target, leukotriene a-4 hydrolase, potentially altering its activity . The resulting changes could influence the production of leukotrienes, thereby affecting inflammatory and allergic responses .

Biochemical Pathways

The compound is likely to affect the leukotriene biosynthesis pathway . Leukotrienes are produced from arachidonic acid in a series of reactions involving several enzymes, including Leukotriene A-4 hydrolase . By interacting with this enzyme, the compound could potentially influence the production of leukotrienes and their downstream effects .

Pharmacokinetics

Information regarding its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Leukotriene A-4 hydrolase and the subsequent impact on leukotriene production . Given the role of leukotrienes in inflammatory and allergic responses, alterations in their production could potentially affect these processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target .

属性

IUPAC Name |

N-methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c1-11-7-9-5-3-4-6-10(9)8-12-2;/h3-6,11H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMESAYLSUANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1CSC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2814770.png)

![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2814783.png)

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)

![3-(3-methoxyphenyl)-1-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2814788.png)